(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide
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Overview
Description
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide typically involves the coupling of an indole derivative with a suitable amine and carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which facilitates the formation of amides from carboxylic acids and amines . This reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often employing catalysts and solvents that are easily recoverable and recyclable.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure, involved in plant growth regulation.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation and other physiological processes.
Uniqueness
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and potential therapeutic applications. Its combination of hydroxyl, amide, and indole functionalities allows for diverse chemical reactivity and biological interactions, making it a versatile compound for research and development.
Properties
CAS No. |
630400-76-9 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-11(2)15(19)16(20)17-9-8-12-10-18-14-7-5-4-6-13(12)14/h4-7,10-11,15,18-19H,3,8-9H2,1-2H3,(H,17,20)/t11-,15+/m0/s1 |
InChI Key |
JOTAOFMUQJKRMS-XHDPSFHLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)NCCC1=CNC2=CC=CC=C21)O |
Canonical SMILES |
CCC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
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